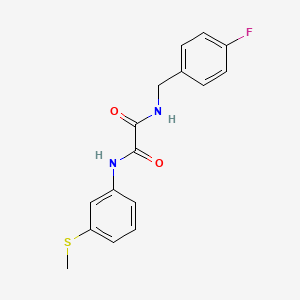

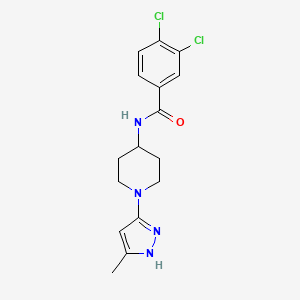

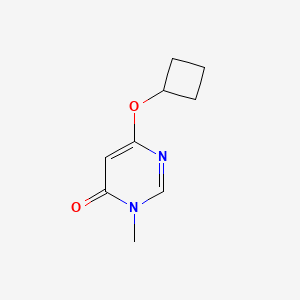

3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide is a synthetic molecule that appears to be related to a class of compounds that interact with biological receptors, such as cannabinoid receptors. Although the specific compound is not directly described in the provided papers, the structure suggests it could be a ligand with potential biological activity, possibly related to the compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific precursors under controlled conditions. For instance, the synthesis of a similar compound, C26H21ClN4O2, was achieved by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation . This method could potentially be adapted for the synthesis of 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide by altering the substituents and core structure to match the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the first paper, shows that the pyrazolo[3,4-b]pyridine system can be quite planar except for certain substituents that cause deviations . This information can be useful in predicting the conformation of 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds with pyrazole and piperidine moieties often lead to the formation of products with significant biological activities. For example, the synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxamides showed that these compounds could interact with cannabinoid receptors . This suggests that 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide might also undergo reactions that enhance its affinity or selectivity towards certain receptors.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide are not directly reported, related compounds exhibit properties that influence their biological activity. For instance, the presence of NH groups in the dihydropyridinone ring of similar compounds contributes to their ability to form intermolecular hydrogen bonds, which could affect solubility, stability, and receptor binding . Additionally, the affinity of the compounds towards CB(1) and CB(2) receptors, as well as their in vivo effects on intestinal propulsion, are indicative of their potential as therapeutic agents .

科学的研究の応用

Molecular Interactions and Receptor Binding

Compounds similar to 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide have been studied for their interaction with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed its potent and selective antagonist properties for the CB1 receptor. The research explored conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models to understand the binding interaction with the receptor (Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis and structural characterization of related compounds have also been explored, highlighting methods for creating and analyzing derivatives with potential biological activities. For example, the synthesis and tritiation of SR141716 by metallation–iodination–reduction provided insights into the preparation of labeled compounds for receptor binding studies (Seltzman et al., 2002). Additionally, studies on enaminones and their reactions with aminoheterocycles to yield azolopyrimidines and quinolines (Almazroa et al., 2004) offer insights into the chemical synthesis pathways that might be applicable to compounds like 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide.

Potential Therapeutic Uses

The research into compounds with structural similarities to 3,4-dichloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide also hints at potential therapeutic applications, particularly in the context of receptor antagonism and the modulation of biological pathways. The exploration of structure-activity relationships, receptor binding assays, and the effects on biological processes such as angiogenesis, cell growth, and apoptosis (Wang et al., 2011) provides a foundation for understanding how such compounds might be developed into therapeutic agents.

作用機序

Target of action

The compound “3,4-dichloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide” contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of action

Without specific information on the compound, it’s difficult to provide an accurate description of its mode of action. Many pyrazole derivatives exert their effects by interacting with various enzymes or receptors in the body .

Biochemical pathways

Given the wide range of activities exhibited by pyrazole derivatives, it’s likely that multiple pathways could be affected .

Result of action

Based on the activities of other pyrazole derivatives, potential effects could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

特性

IUPAC Name |

3,4-dichloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N4O/c1-10-8-15(21-20-10)22-6-4-12(5-7-22)19-16(23)11-2-3-13(17)14(18)9-11/h2-3,8-9,12H,4-7H2,1H3,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIXCIOOTIKLRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2551718.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid](/img/structure/B2551719.png)

![1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-](/img/structure/B2551720.png)

![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)

![1-Chloro-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B2551730.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)

![Methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate](/img/structure/B2551737.png)